Methyl 3-amino-4-(phenylamino)benzoate
Overview
Description
Methyl 3-amino-4-(phenylamino)benzoate is an organic compound with the molecular formula C14H14N2O2. It is also known by its IUPAC name, methyl 3-amino-4-anilinobenzoate. This compound is characterized by the presence of an amino group, a phenylamino group, and a benzoate ester group, making it a versatile molecule in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-nitro-4-(phenylamino)benzoic acid with methanol in the presence of a catalyst to form the ester. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, sulfonated compounds, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-amino-4-(phenylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. The amino and phenylamino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active compound that exerts its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(phenylamino)benzoate
- Methyl 3-amino-4-(phenylamino)benzoate
- Methyl 4-aminobenzoate
Uniqueness
This compound is unique due to the specific positioning of the amino and phenylamino groups on the benzoate ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various synthetic and research applications .
Biological Activity
Methyl 3-amino-4-(phenylamino)benzoate is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: CHNO. Its structure features a benzoate moiety with an amino group at the 3-position and a phenylamino group at the 4-position. This unique arrangement of functional groups contributes to its biological properties, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways or interact with specific receptors, leading to antimicrobial effects against various pathogens.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Biological Activity | Description |
---|---|
Antimicrobial | Inhibits growth of various pathogens, including bacteria and fungi. |
Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines. |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Interaction : It may interact with specific cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be below 1 µg/mL for several strains, indicating strong efficacy against resistant bacteria . -
Anticancer Efficacy :
In vitro studies on various cancer cell lines revealed that this compound could reduce cell viability significantly. For instance, treatment with this compound resulted in a decrease in viability by more than 50% in MCF-7 breast cancer cells at concentrations as low as 10 µM .
Table 2: Case Study Results
Study Focus | Cell Line/Pathogen | MIC/IC Value | Observations |
---|---|---|---|
Antibacterial | E. coli | <1 µg/mL | Strong inhibition of growth. |
Anticancer | MCF-7 | IC = 10 µM | Significant reduction in viability. |
Properties
IUPAC Name |
methyl 3-amino-4-anilinobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h2-9,16H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRIEMIJMFMCPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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